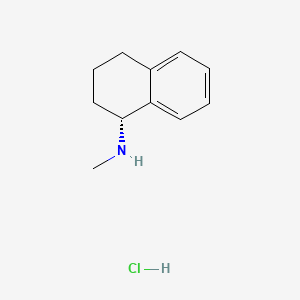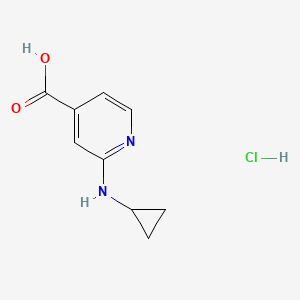
2-(Cyclopropylamino)pyridine-4-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropylamino)pyridine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H11ClN2O2 It is a derivative of pyridine, featuring a cyclopropylamino group at the 2-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)pyridine-4-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Cyclopropylamino Group: The cyclopropylamine is reacted with a suitable pyridine derivative to introduce the cyclopropylamino group at the 2-position.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced at the 4-position through a series of reactions, which may include nitration, reduction, and hydrolysis.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylamino)pyridine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-(Cyclopropylamino)pyridine-4-carboxylic acid hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: The compound is used in research to investigate its biological activity and potential therapeutic effects.
Industrial Applications: It may be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)pyridine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The cyclopropylamino group can interact with enzymes or receptors, modulating their activity. The carboxylic acid group may also play a role in binding to target molecules. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(Cyclopropylamino)pyridine-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.
4-Aminopyridine-2-carboxylic acid hydrochloride: Lacks the cyclopropyl group but has an amino group at the 4-position.
2-Pyridinecarboxylic acid: A simpler compound with only the carboxylic acid group at the 2-position.
Uniqueness
2-(Cyclopropylamino)pyridine-4-carboxylic acid hydrochloride is unique due to the presence of both the cyclopropylamino and carboxylic acid groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C9H11ClN2O2 |
|---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
2-(cyclopropylamino)pyridine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H10N2O2.ClH/c12-9(13)6-3-4-10-8(5-6)11-7-1-2-7;/h3-5,7H,1-2H2,(H,10,11)(H,12,13);1H |
InChI Key |
IBRRQZNFSUOFLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC=CC(=C2)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


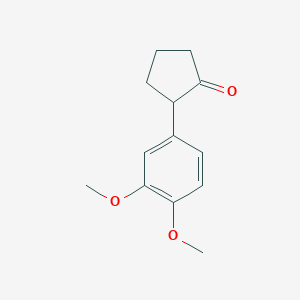
![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-4-amine hydrochloride](/img/structure/B13473004.png)
![2-{Imidazo[1,2-a]pyridin-7-yl}ethan-1-amine dihydrochloride](/img/structure/B13473011.png)
![rac-tert-butyl N-[(1R,2R)-2-amino-2-methylcyclopentyl]carbamate](/img/structure/B13473016.png)
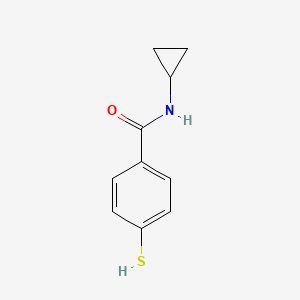
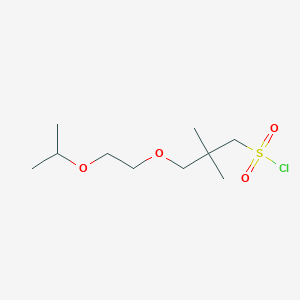
![3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine, trifluoroacetic acid](/img/structure/B13473030.png)
![4,4,5,5-Tetramethyl-2-[3-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B13473035.png)

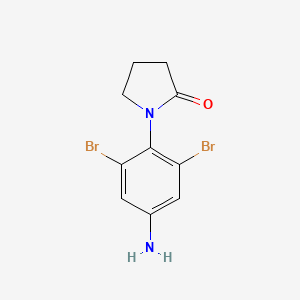
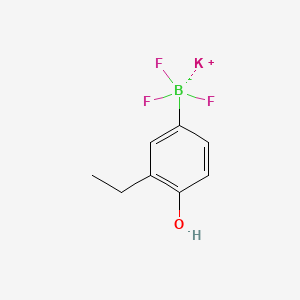
amine](/img/structure/B13473061.png)
![2-(4-Bromo-3-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13473062.png)
